5-(Benzenesulfonyl)quinolin-8-ol
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Overview
Description
5-(Phenylsulfonyl)quinolin-8-ol is a quinoline derivative with the molecular formula C15H11NO3S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of a phenylsulfonyl group attached to the quinoline ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfonyl)quinolin-8-ol typically involves the sulfonylation of quinoline derivatives. One common method is the copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling . This reaction generates environmentally benign byproducts and utilizes stable and safe sodium sulfinates as sulfide sources. The reaction conditions often involve moderate to high yields and are less odorous and more environmentally friendly compared to previous methods .
Industrial Production Methods
Industrial production of 5-(Phenylsulfonyl)quinolin-8-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
5-(Phenylsulfonyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Phenylsulfonyl)quinolin-8-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Phenylsulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of serotonin 5-HT6 receptors, which are implicated in various central nervous system disorders . The compound binds to these receptors, inhibiting their activity and modulating neurotransmitter release. This interaction can lead to therapeutic effects in conditions such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(phenylsulfonyl)quinoline-8-amine: Exhibits high selectivity for serotonin receptors.
4-Methylamino-8-dimethylamino-3-(phenylsulfonyl)quinoline: Known for its multimodal activity.
N-Methyl-8-(piperazin-1-yl)-3-(phenylsulfonyl)quinoline-4-amine: Demonstrates significant receptor binding affinity.
Uniqueness
5-(Phenylsulfonyl)quinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a versatile building block for the synthesis of various derivatives and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
61430-90-8 |
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Molecular Formula |
C15H11NO3S |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
5-(benzenesulfonyl)quinolin-8-ol |
InChI |
InChI=1S/C15H11NO3S/c17-13-8-9-14(12-7-4-10-16-15(12)13)20(18,19)11-5-2-1-3-6-11/h1-10,17H |
InChI Key |
VTJJCUYCRNLTNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
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